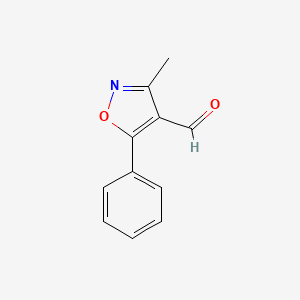

3-methyl-5-phenyl-4-isoxazolecarbaldehyde

Beschreibung

Contextual Significance within the Isoxazole (B147169) Class of Heterocycles

Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. ontosight.aiigi-global.com The isoxazole ring is a key structural motif found in numerous natural products, such as ibotenic acid, and forms the basis for a wide range of synthetic pharmaceutical agents. wikipedia.orgresearchgate.net The versatility of the isoxazole nucleus allows it to serve as a scaffold for molecules with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. ontosight.airesearchgate.netontosight.airsc.org

The presence of this heterocyclic system in commercially available drugs underscores its importance. nih.gov For instance, the isoxazolyl group is a component of several β-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin, the COX-2 inhibitor valdecoxib (B1682126), and the antirheumatic drug leflunomide. wikipedia.org This proven track record in drug discovery drives continued interest in the synthesis and evaluation of new isoxazole derivatives. igi-global.comrsc.org The specific substitution pattern of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde, with functional groups at the 3, 4, and 5 positions, represents a framework for creating structurally diverse molecules with potential pharmacological applications.

| Isoxazole-Containing Drug | Therapeutic Application |

|---|---|

| Valdecoxib | COX-2 Inhibitor (Anti-inflammatory) |

| Cloxacillin | Antibiotic |

| Dicloxacillin | Antibiotic |

| Flucloxacillin | Antibiotic |

| Leflunomide | Antirheumatic |

| Zonisamide | Anticonvulsant |

| Risperidone | Antipsychotic |

Historical Development of Isoxazole Chemistry Relevant to 4-Formyl Derivatives

The chemistry of isoxazoles dates back to the early 20th century, with one of the first syntheses being reported by Claisen in 1903. nih.gov A foundational and widely used method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. wikipedia.orgnih.gov Another classic approach involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.org These methods provided the initial framework for creating the core isoxazole structure.

Subsequent research has focused on developing methods for the regioselective functionalization of the isoxazole ring at its various positions. The introduction of a formyl group at the C4 position, as seen in this compound, is of particular synthetic interest. While a detailed historical timeline for this specific functionalization is not extensively documented in single reviews, the development of related derivatives points to the evolution of this chemistry. For example, methods have been established for the synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid, which can be a precursor to the corresponding aldehyde. researchgate.net Furthermore, patents describe the synthesis of related compounds like 3-phenyl-5-methyl-4-isoxazole formyl chloride, indicating established routes to C4-functionalized isoxazoles. google.com The Vilsmeier-Haack reaction, a well-known method for introducing a formyl group to electron-rich aromatic compounds, also represents a potential synthetic pathway. mdpi.com More recently, multicomponent reactions that utilize aromatic aldehydes to generate complex isoxazole structures have become common, demonstrating the mature state of synthetic strategies involving this class of compounds. rsc.orgmdpi.com

Strategic Importance of Heterocyclic Aldehydes in Organic Synthesis

Heterocyclic aldehydes, including this compound, are exceptionally valuable building blocks in organic synthesis. mdpi.com The aldehyde functional group is one of the most versatile in chemistry, capable of undergoing a wide array of chemical transformations. researchgate.net Its presence on a heterocyclic core provides a reactive handle for constructing more complex molecules with potential applications in medicinal chemistry, materials science, and supramolecular chemistry. mdpi.comresearchgate.net

The strategic importance of the formyl group lies in its ability to be readily converted into other functionalities. It can be oxidized to a carboxylic acid, reduced to an alcohol, or transformed into an amine via reductive amination. Moreover, the aldehyde's electrophilic carbon is a key participant in numerous carbon-carbon bond-forming reactions, such as the Wittig reaction (to form alkenes), aldol (B89426) condensations, and Grignard reactions. nih.govrsc.org This synthetic versatility allows chemists to use a single heterocyclic aldehyde as a starting point to generate a diverse library of derivatives, which is a crucial strategy in the search for new bioactive compounds. researchgate.netrsc.org

| Reaction Type | Product Functional Group | Significance |

|---|---|---|

| Oxidation | Carboxylic Acid | Creates amides, esters, etc. |

| Reduction | Alcohol | Introduces a hydroxyl group for further reactions. |

| Reductive Amination | Amine | Incorporates nitrogen-containing groups. |

| Wittig Reaction | Alkene | Forms carbon-carbon double bonds. |

| Aldol Condensation | β-Hydroxy carbonyl / α,β-Unsaturated carbonyl | Elongates the carbon chain. |

| Grignard Reaction | Secondary Alcohol | Forms new carbon-carbon bonds. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-5-phenyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZULDLZFUWWFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380148 | |

| Record name | 3-Methyl-5-phenyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89479-66-3 | |

| Record name | 3-Methyl-5-phenyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profile and Functional Group Transformations of 3 Methyl 5 Phenyl 4 Isoxazolecarbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group at the 4-position of the isoxazole (B147169) ring is an electrophilic center, making it susceptible to a variety of nucleophilic addition and redox reactions. This reactivity is fundamental to its role as a versatile building block in organic synthesis.

Nucleophilic Addition Reactions (e.g., Formation of Oximes, Semicarbazones)

The carbonyl carbon of the aldehyde is readily attacked by nitrogen-based nucleophiles, leading to the formation of various C=N double-bonded derivatives. A notable example is the reaction with semicarbazide hydrochloride, which yields the corresponding semicarbazone. This type of reaction has been documented for a series of phenylisoxazole carbaldehyde derivatives, highlighting a reliable synthetic pathway. Similarly, reaction with isonicotinylhydrazide produces the respective hydrazone derivatives.

These reactions typically proceed by the initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates a molecule of water to form the stable imine-type product. Other common nucleophilic addition reactions characteristic of aldehydes, such as the formation of oximes with hydroxylamine (B1172632), are also expected for this compound.

Table 1: Examples of Nucleophilic Addition Products This table is generated based on typical aldehyde reactivity and documented reactions of similar phenylisoxazole aldehydes.

| Nucleophile | Reagent | Product Type |

|---|---|---|

| Amine (Primary) | R-NH₂ | Schiff Base / Imine |

| Hydroxylamine | NH₂OH | Oxime |

| Hydrazine (B178648) | NH₂NH₂ | Hydrazone |

Reduction to Alcohols

The aldehyde functional group can be selectively reduced to a primary alcohol, yielding (3-methyl-5-phenyl-isoxazol-4-yl)-methanol uni.lu. This transformation is typically achieved using mild reducing agents to avoid unwanted reactions with the isoxazole ring.

Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose, valued for its chemoselectivity in reducing aldehydes and ketones. masterorganicchemistry.comyoutube.com The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to give the final alcohol product. masterorganicchemistry.com This method is efficient and avoids the harsh conditions associated with more powerful reducing agents like lithium aluminum hydride.

Oxidation to Carboxylic Acids

Conversely, the aldehyde group can be oxidized to a carboxylic acid functional group, a common transformation in organic synthesis. The product of this reaction is 3-methyl-5-phenylisoxazole-4-carboxylic acid. The stability and synthesis of the isomeric compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, are well-documented, confirming the viability of this functional group on the isoxazole core. sigmaaldrich.comresearchgate.net

This oxidation can be carried out using a variety of standard oxidizing agents. The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups. The resulting carboxylic acid is a valuable intermediate, for instance, in the preparation of acid chlorides and amides. google.com

Condensation Reactions with Active Methylene Compounds

3-Methyl-5-phenyl-4-isoxazolecarbaldehyde readily undergoes condensation reactions with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). This reaction, often a Knoevenagel condensation, is a powerful C-C bond-forming method.

A prominent application of this reactivity is seen in the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, which are formed through the multicomponent reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. nih.gov This process involves the in-situ formation of an isoxazolone, which then acts as the active methylene compound, condensing with the aldehyde. The reaction highlights the aldehyde's ability to react with carbanions generated from active methylene sources.

Table 2: Examples of Active Methylene Compounds for Condensation Reactions

| Compound Name | Formula |

|---|---|

| Malononitrile | CH₂(CN)₂ |

| Ethyl Cyanoacetate | NCCH₂CO₂C₂H₅ |

| Ethyl Acetoacetate | CH₃COCH₂CO₂C₂H₅ |

Chemical Transformations of the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle, but its N-O bond represents a point of potential instability under certain conditions, making it susceptible to cleavage and rearrangement reactions.

Ring Cleavage Reactions and Rearrangements

The isoxazole ring system can undergo cleavage, particularly under reductive or basic conditions. While the specific ring-opening reactions for this compound are not extensively detailed, analogous systems provide insight into its potential reactivity. For example, isoxazolo[4,5-b]pyridine derivatives have been shown to undergo a base-promoted decarbonylation and subsequent isoxazole ring opening.

Furthermore, derivatives of the aldehyde can participate in rearrangements. For instance, if the aldehyde is first converted to an arylhydrazone, it may undergo a Boulton–Katritzky rearrangement under basic conditions. This reaction involves the rearrangement of the heterocyclic system to form a new one. Such transformations highlight that while the isoxazole ring is generally stable, it can be induced to react and rearrange, providing pathways to novel molecular scaffolds.

Electrophilic and Nucleophilic Substitution on the Ring

The isoxazole ring is considered an electron-deficient heterocycle, which influences its susceptibility to substitution reactions.

Electrophilic Substitution: Due to the electron-withdrawing nature of the ring nitrogen and oxygen atoms, electrophilic aromatic substitution on the isoxazole ring is generally difficult compared to benzene. wikipedia.org However, when such reactions do occur, the C-4 position is typically the most reactive and electron-rich site for electrophilic attack. reddit.com In the case of this compound, the C-4 position is already substituted with a carbaldehyde group. This group is deactivating, further reducing the likelihood of electrophilic substitution on the ring. Any potential electrophilic attack would likely be directed to the phenyl ring at the C-5 position, guided by the directing effects of the isoxazole ring. libretexts.orglibretexts.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is more favorable for electron-deficient rings, particularly when a good leaving group is present. rsc.org For example, 5-nitroisoxazoles readily undergo nucleophilic substitution of the nitro group. rsc.org While this compound lacks a conventional leaving group on the isoxazole ring, intramolecular nucleophilic substitution has been reported as a key step in the synthesis of fused isoxazole systems like isoxazolo[4,5-b]pyridines. beilstein-journals.org The aldehyde group itself is an electrophilic center and is susceptible to nucleophilic addition.

Derivatization of Methyl and Phenyl Substituents

The methyl group at the C-3 position of the isoxazole ring possesses acidic protons and can be deprotonated by a strong base, such as an organolithium reagent. The resulting anion can then react with an electrophile, such as an alkyl halide, to form a new C-C bond, effectively achieving alkylation of the methyl group. masterorganicchemistry.com

N-alkylation of the isoxazole ring nitrogen is also possible, leading to the formation of isoxazolium salts. These reactions typically involve treating the isoxazole with an alkylating agent like an alkyl halide. google.comresearchgate.net The resulting positively charged isoxazolium salts exhibit altered reactivity and can be useful synthetic intermediates. The regioselectivity of N-alkylation in nitrogen-containing heterocycles can be influenced by the substituents on the ring and the nature of the alkylating agent. nih.govbeilstein-journals.org

The carbaldehyde group at the C-4 position is a prime site for reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). masterorganicchemistry.commasterorganicchemistry.com These strong nucleophiles readily add to the electrophilic carbonyl carbon. The initial reaction forms a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. chemistrysteps.comlibretexts.org This reaction is a powerful and widely used method for forming carbon-carbon bonds. The regioselectivity of Grignard reagent addition to isoxazoles bearing multiple electrophilic sites, such as isoxazole-4,5-dicarboxylate esters, has been studied, demonstrating that reactions can be directed to a specific site based on electronic and steric factors. researchgate.net

Table 3: Products of Organometallic Addition to this compound

| Organometallic Reagent (R-M) | Intermediate | Final Product (after acidic workup) | Product Class |

| CH₃MgBr | Magnesium alkoxide | 1-(3-Methyl-5-phenylisoxazol-4-yl)ethanol | Secondary Alcohol |

| PhLi | Lithium alkoxide | (3-Methyl-5-phenylisoxazol-4-yl)(phenyl)methanol | Secondary Alcohol |

| CH₃CH₂MgBr | Magnesium alkoxide | 1-(3-Methyl-5-phenylisoxazol-4-yl)propan-1-ol | Secondary Alcohol |

This table illustrates the expected products from the reaction of the title compound with common organometallic reagents. masterorganicchemistry.comlibretexts.org

Epoxidation and Hydroxylation Reactions of this compound

A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific studies or detailed research findings on the epoxidation and hydroxylation reactions of this compound. Consequently, there is no available data to populate tables or provide a detailed discussion on this specific topic as requested.

The reactivity of the isoxazole ring system is a subject of ongoing research, but specific investigations into the epoxidation of the C4=C5 double bond or hydroxylation of the constituent atoms of this compound have not been reported. Similarly, while the aldehyde functional group can undergo various oxidation reactions, specific examples of its conversion to other oxidized states through epoxidation or hydroxylation methodologies in the context of this particular molecule are not documented.

Therefore, a scientifically accurate and evidence-based discussion on the epoxidation and hydroxylation reactions of this compound cannot be provided at this time due to the absence of relevant research data.

Spectroscopic and Advanced Characterization of 3 Methyl 5 Phenyl 4 Isoxazolecarbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde, distinct signals corresponding to each type of proton are observed. The aldehydic proton (-CHO) is typically the most deshielded, appearing as a singlet in the downfield region of the spectrum, usually around 10.0-10.5 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

The protons of the phenyl group attached at the C5 position of the isoxazole (B147169) ring typically appear as a multiplet in the aromatic region, approximately between 7.5 and 8.0 ppm. The exact chemical shifts and splitting patterns depend on the specific magnetic environments of the ortho, meta, and para protons.

The methyl group (-CH₃) protons at the C3 position are observed as a sharp singlet in the upfield region, generally around 2.5-2.8 ppm. The absence of adjacent protons results in a singlet multiplicity.

Interactive Data Table: ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic Proton (-CHO) | ~10.2 | Singlet (s) | N/A |

| Phenyl Protons (Ar-H) | ~7.5 - 7.9 | Multiplet (m) | N/A |

| Methyl Protons (-CH₃) | ~2.7 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically in the range of 185-190 ppm.

The carbon atoms of the isoxazole ring exhibit characteristic chemical shifts. The C5 carbon, bonded to the phenyl group, and the C3 carbon, bonded to the methyl group, are observed around 170 ppm and 160 ppm, respectively. The C4 carbon, attached to the aldehyde group, is found further upfield, typically around 115-120 ppm.

The phenyl ring carbons show signals in the aromatic region, generally between 125 and 135 ppm. The carbon atom directly attached to the isoxazole ring (ipso-carbon) is often observed at a slightly different shift compared to the other aromatic carbons. The methyl carbon gives a signal in the upfield region of the spectrum, usually around 12-15 ppm.

Interactive Data Table: ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehydic Carbonyl (C=O) | ~188 |

| Isoxazole C5 | ~171 |

| Isoxazole C3 | ~162 |

| Phenyl C (ipso) | ~128 |

| Phenyl C (ortho, meta, para) | ~129 - 132 |

| Isoxazole C4 | ~118 |

| Methyl Carbon (-CH₃) | ~14 |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations among the protons of the phenyl ring, confirming their connectivity. The absence of cross-peaks for the methyl and aldehydic protons confirms they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. HSQC would show a correlation between the methyl protons (~2.7 ppm) and the methyl carbon (~14 ppm), as well as correlations between the aromatic protons and their respective phenyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range correlations between protons and carbons (typically over two to three bonds). Key HMBC correlations for this molecule would include the aldehydic proton showing a cross-peak to the C4 and C5 carbons of the isoxazole ring, and the methyl protons correlating with the C3 and C4 carbons. These correlations are crucial for unambiguously assigning the positions of the substituents on the isoxazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the strong stretching vibration of the aldehydic carbonyl group (C=O), which typically appears in the region of 1680-1700 cm⁻¹. The conjugation of the aldehyde with the isoxazole ring can shift this frequency slightly.

The isoxazole ring itself gives rise to characteristic vibrations. The C=N stretching vibration is typically observed around 1580-1620 cm⁻¹, while the C=C stretching of the ring is found near 1450-1550 cm⁻¹. The N-O bond stretching vibration usually appears in the 1380-1420 cm⁻¹ region.

Stretching vibrations for the C-H bonds of the aromatic phenyl ring are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group is seen just below 3000 cm⁻¹. Aromatic C=C stretching bands for the phenyl group appear in the 1450-1600 cm⁻¹ range, often overlapping with the isoxazole ring vibrations.

Interactive Data Table: Key IR Absorption Bands

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3050 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃) | ~2920 - 2980 | Medium |

| Aldehyde C=O Stretch | ~1695 | Strong |

| Isoxazole C=N Stretch | ~1610 | Medium-Strong |

| Aromatic/Isoxazole C=C Stretch | ~1450 - 1580 | Medium-Strong |

| Isoxazole N-O Stretch | ~1400 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (187.19 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Common fragmentation pathways for this molecule would likely involve the loss of the aldehyde group (CHO, 29 Da) or the methyl group (CH₃, 15 Da). Another characteristic fragmentation pattern for phenyl-substituted heterocycles is the cleavage of the phenyl group (C₆H₅, 77 Da) or the benzoyl cation (C₆H₅CO, 105 Da), which would result in significant fragment ions. The isoxazole ring itself can undergo characteristic ring-opening and fragmentation pathways.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Formula |

| 188.07 | [M+H]⁺ (Protonated Molecule) | C₁₁H₁₀NO₂⁺ |

| 187.06 | [M]⁺ (Molecular Ion) | C₁₁H₉NO₂⁺ |

| 170.06 | [M+H-H₂O]⁺ | C₁₁H₈NO⁺ |

| 158.06 | [M-CHO]⁺ | C₁₀H₉NO⁺ |

| 105.03 | [C₆H₅CO]⁺ | C₇H₅O⁺ |

| 77.04 | [C₆H₅]⁺ | C₆H₅⁺ |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₁₁H₉NO₂) is calculated to be 187.06332 Da.

In a typical HRMS experiment, the compound is ionized, commonly forming a protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺ or [M+K]⁺. The mass-to-charge ratio (m/z) of these ions is then measured with high accuracy. The experimentally determined mass is then compared to the calculated mass for the expected formula. A small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition.

While specific experimental HRMS data for this compound is not widely published, predicted data for its common adducts are available and presented in the table below. uni.lu This data serves as a benchmark for the expected results from experimental analysis.

Interactive Data Table: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 188.07060 |

| [M+Na]⁺ | 210.05254 |

| [M+K]⁺ | 226.02648 |

| [M+NH₄]⁺ | 205.09714 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing precise mass, mass spectrometry can be used to fragment the molecule of interest, and the resulting fragmentation pattern provides valuable information about its structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes a series of fragmentation reactions.

For this compound, the fragmentation is expected to be dictated by the stability of the resulting fragments and the inherent bond strengths within the molecule. Key structural features that would influence the fragmentation pattern include the isoxazole ring, the phenyl substituent, the methyl group, and the carbaldehyde function.

Expected key fragmentation pathways would likely involve:

Loss of the formyl radical (•CHO): Cleavage of the C-C bond between the isoxazole ring and the carbaldehyde group would result in the loss of a 29 Da fragment.

Cleavage of the isoxazole ring: The N-O bond in the isoxazole ring is relatively weak and prone to cleavage. This can lead to a variety of ring-opened fragments.

Loss of a methyl radical (•CH₃): Cleavage of the bond between the isoxazole ring and the methyl group.

Fragmentation of the phenyl ring: While the phenyl ring itself is stable, subsequent fragmentations can involve losses of small neutral molecules like acetylene.

A hypothetical fragmentation pattern based on the analysis of related isoxazole structures is presented in the table below.

Interactive Data Table: Plausible Mass Fragments of this compound

| Fragment Structure | m/z (approx.) | Plausible Origin |

| [C₁₁H₉NO₂]⁺˙ | 187 | Molecular Ion |

| [C₁₀H₉NO]⁺ | 158 | [M - CHO]⁺ |

| [C₆H₅CO]⁺ | 105 | Phenylcarbonyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Elemental Compositional Analysis (CHN)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula. A close correlation between the experimental and calculated values is a strong indicator of the sample's purity and confirms the elemental composition.

The theoretical elemental composition of this compound (C₁₁H₉NO₂) is as follows:

Carbon (C): 70.58%

Hydrogen (H): 4.85%

Nitrogen (N): 7.48%

Experimental results from a CHN analyzer for a pure sample of the compound are expected to be in close agreement with these values, typically within a ±0.4% margin of error.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical % | Experimental % (Expected) |

| Carbon (C) | 70.58 | 70.58 ± 0.4 |

| Hydrogen (H) | 4.85 | 4.85 ± 0.4 |

| Nitrogen (N) | 7.48 | 7.48 ± 0.4 |

Electrochemical Characterization

Electrochemical techniques are employed to study the redox properties of a molecule, providing insights into its electron transfer capabilities.

Cyclic Voltammetry for Redox Behavior and Electron Transfer Properties

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time in a cyclic manner. The resulting current at the working electrode is plotted versus the applied potential to generate a cyclic voltammogram. This technique can provide information about the redox potentials of a compound and the kinetics of its electron transfer reactions.

For this compound, the presence of the electron-withdrawing carbaldehyde group and the aromatic isoxazole and phenyl rings suggests that the compound is likely to be electrochemically active. The experiment would typically be carried out in a suitable organic solvent containing a supporting electrolyte, using a three-electrode setup (working, reference, and counter electrodes).

The cyclic voltammogram of this compound would be expected to show at least one reduction peak corresponding to the reduction of the carbaldehyde group and/or the isoxazole ring. The reversibility of this process can be assessed by the presence and characteristics of a corresponding oxidation peak on the reverse scan. The peak potential would provide information on the ease of reduction, while the peak separation can be used to estimate the electron transfer kinetics. The presence of different substituents on the phenyl or isoxazole rings would be expected to shift the redox potentials, with electron-donating groups making reduction more difficult and electron-withdrawing groups making it easier.

Interactive Data Table: Expected Cyclic Voltammetry Parameters for this compound

| Parameter | Expected Observation | Information Gained |

| Cathodic Peak Potential (Epc) | A specific potential value for the reduction peak. | The potential at which the compound is reduced. |

| Anodic Peak Potential (Epa) | Presence or absence of an oxidation peak on the reverse scan. | Indicates the reversibility of the redox process. |

| Peak Current (ipc) | The magnitude of the current at the reduction peak. | Related to the concentration of the analyte and the diffusion coefficient. |

| ΔEp (Epa - Epc) | The separation between the anodic and cathodic peak potentials. | Provides information on the electron transfer kinetics (for reversible systems). |

Computational and Theoretical Studies of 3 Methyl 5 Phenyl 4 Isoxazolecarbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. For isoxazole (B147169) derivatives, these calculations provide insights into their geometry, stability, and reactive nature.

Electronic Structure and Molecular Geometry Optimization

Theoretical calculations for similar structures, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have determined precise bond lengths and angles. ajchem-a.com For instance, the C-O bond lengths within the heterocyclic ring are typically around 1.366 Å to 1.368 Å, while the C=N double bond character is reflected in a bond length of approximately 1.298 Å. ajchem-a.com These computational findings are generally in good agreement with experimental data from techniques like X-ray crystallography.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-O Bond Length | ~1.367 |

| C=N Bond Length | ~1.298 |

| C-C Bond Length (Ring) | ~1.456 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. ajchem-a.com

For novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole derivatives, DFT calculations have been used to determine these electronic properties. researchgate.net The HOMO-LUMO energy gap was found to vary depending on the substituent, with a larger gap indicating greater stability. researchgate.net For example, one derivative was found to have a band gap of 4.448 eV, indicating high stability, while another had a smaller gap of 2.449 eV, suggesting higher reactivity. researchgate.net This type of analysis for 3-methyl-5-phenyl-4-isoxazolecarbaldehyde would help in predicting its behavior in chemical reactions.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Elucidation of Reaction Mechanisms (e.g., Concerted vs. Stepwise Pathways in Cycloadditions)

Quantum chemical modeling is crucial for understanding the mechanisms of chemical reactions. The synthesis of isoxazoles often involves a [3+2] cycloaddition reaction. nih.govnih.govnih.gov Theoretical calculations can map the potential energy surface of the reaction, identifying transition states and intermediates to determine whether a reaction proceeds through a concerted (single-step) or stepwise mechanism. nih.gov

A study on the formation of 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole via a [3+2] cycloaddition reaction utilized DFT calculations to explain the reaction's course and regioselectivity. nih.govnih.gov The calculations showed that the formation of the 5-substituted isomer was energetically favored over the 4-substituted one. nih.gov Such studies can elucidate the nature of the transition states, including whether they are polar or diradical, which is essential for predicting reaction outcomes under different conditions. nih.gov Similarly, quantum chemical modeling of the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole has been performed to understand the acylation and cyclization steps involved. chemintech.ruresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For the isoxazole scaffold, MD simulations are particularly valuable for understanding its behavior in a biological context, such as how a drug molecule interacts with its protein target. researchgate.net

In studies of isoxazole derivatives as potential therapeutic agents, MD simulations have been used to assess the stability of ligand-protein complexes. For example, in the development of isoxazole-based tubulin inhibitors, MD simulations over 100 nanoseconds confirmed the stable binding of the designed compounds within the active site of the target receptor. tandfonline.com Similarly, MD simulations have been employed to understand the binding modes and interactions of isoxazole derivatives with targets like the Farnesoid X receptor (FXR) and carbonic anhydrase. mdpi.comacs.org These simulations provide detailed information on the dynamic behavior of the isoxazole scaffold within a binding pocket, which is critical for rational drug design.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug discovery to predict the activity of new compounds.

For isoxazole derivatives, 3D-QSAR studies have been successfully applied. In one such study on a series of isoxazole derivatives as Farnesoid X Receptor (FXR) agonists, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. mdpi.comresearchgate.net These models demonstrated strong predictive ability, with the CoMSIA model yielding a q² of 0.706 and an r² of 0.969. mdpi.com The contour maps generated from these models provided insights into the structural features crucial for agonistic activity, such as the importance of hydrophobicity and electronegativity at specific positions of the isoxazole scaffold. mdpi.com Similar QSAR studies have been conducted for isoxazole derivatives with anti-inflammatory and antiviral activities. nih.govnih.gov

| Model | q² | r² | r²pred |

|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

Ligand-Based and Structure-Based Design Principles

Computational methods are central to modern drug design, which can be broadly categorized into ligand-based and structure-based approaches. Both have been extensively applied to the isoxazole scaffold.

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target. The QSAR models discussed previously are a prime example of this approach, where the derived structure-activity relationships guide the design of new, more potent compounds. tandfonline.com

Structure-based drug design utilizes the 3D structure of the biological target, typically a protein, to design molecules that can bind to it with high affinity and selectivity. Molecular docking is a key technique in this approach. For isoxazole derivatives, docking has been used to predict the binding poses and interactions with various targets, including cyclooxygenases (COXs), the bacterial cell division protein FtsZ, and protein kinase CK1. nih.govnih.govnih.gov In a study on novel isoxazole-containing benzamide derivatives, a structure-based optimization strategy led to the identification of potent inhibitors of FtsZ. nih.gov Docking analyses revealed how these compounds bind and alter the dynamics of FtsZ polymerization, ultimately leading to bacterial cell death. nih.gov

Applications and Synthetic Utility of the 3 Methyl 5 Phenyl 4 Isoxazolecarbaldehyde Scaffold

General Utility as a Key Intermediate in Organic Synthesis

The strategic placement of the aldehyde function at the 4-position of the 3-methyl-5-phenylisoxazole (B94393) ring makes this compound a highly valuable intermediate. The electron-withdrawing nature of the isoxazole (B147169) ring activates the aldehyde group, facilitating its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity is central to its role in constructing diverse molecular architectures.

The aldehyde functionality of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde is a gateway to the synthesis of numerous other heterocyclic systems. A primary route involves its conversion into an isoxazolyl chalcone (B49325), which then serves as a versatile precursor.

Chalcone Formation: Through base-catalyzed Claisen-Schmidt or Knoevenagel condensations with various ketones (e.g., acetophenones), the aldehyde is transformed into α,β-unsaturated ketones, commonly known as chalcones. lp.edu.uanih.govresearchgate.net These chalcones, featuring the intact isoxazole moiety, are key intermediates for further cyclization reactions.

Synthesis of Pyrimidines: Isoxazolyl chalcones can be cyclized with reagents like guanidine (B92328) hydrochloride to yield pyrimidine (B1678525) derivatives. asianpubs.org This reaction builds a new six-membered heterocyclic ring appended to the existing isoxazole scaffold, creating complex, multi-ring systems.

Synthesis of Pyrazolines: Another important application of isoxazolyl chalcones is their reaction with hydrazine (B178648) derivatives to form pyrazolines. nih.gov These five-membered, nitrogen-containing heterocycles are synthesized through the cyclization of the α,β-unsaturated ketone system of the chalcone.

The aldehyde group is readily converted into other functional groups, allowing for the straightforward preparation of a variety of functionalized molecules. This versatility is crucial for creating libraries of related compounds for screening purposes, particularly in drug discovery.

Schiff Base Formation: One of the most fundamental reactions of this aldehyde is its condensation with primary amines to form imines, or Schiff bases. researchgate.netuobasrah.edu.iq This reaction is highly efficient and allows for the introduction of a wide range of substituents (alkyl, aryl, or heterocyclic) via the amine component. nih.govmdpi.comemanresearch.org These Schiff bases are not only stable final products but can also act as intermediates for further synthetic transformations.

Hydrazone Synthesis: The aldehyde reacts readily with hydrazine and its derivatives, such as isonicotinylhydrazide, to produce corresponding hydrazones. researchgate.net These derivatives are of significant interest in medicinal chemistry due to their biological activities.

While specific examples detailing the use of this compound in the construction of Metal-Organic Frameworks (MOFs) are not extensively documented, its structure contains the necessary functionalities for such applications. MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. nih.gov

The aldehyde group is a valuable functional handle that can be either used directly for post-synthetic modification within a framework or converted into a coordinating group, such as a carboxylate, prior to framework assembly. mdpi.commdpi.com The nitrogen and oxygen atoms within the isoxazole ring also offer potential coordination sites. Therefore, the this compound scaffold represents a potential building block for designing novel, functional MOFs, even though this specific application remains an area for future exploration.

Contributions to Medicinal Chemistry and Drug Discovery

The isoxazole ring system is a well-established pharmacophore, and its presence in this compound makes this compound and its derivatives highly relevant to medicinal chemistry.

The isoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for the development of new therapeutic agents. researchgate.net The isoxazole ring is a bioisostere for other five-membered heterocycles and can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and dipole-dipole interactions. Its stability and synthetic accessibility further enhance its appeal in drug design.

Many commercially available drugs incorporate the isoxazole core, highlighting its therapeutic importance. Examples include the COX-2 inhibitor valdecoxib (B1682126) and the antibiotic oxacillin. researchgate.net The 3-methyl-5-phenylisoxazole substructure, in particular, provides a rigid framework that can be strategically decorated with different functional groups to optimize binding and pharmacological properties.

The utility of this compound as a scaffold is demonstrated by the diverse biological activities exhibited by its derivatives. Researchers have synthesized and tested numerous compounds derived from this aldehyde, revealing promising potential in various therapeutic areas.

Antitubercular Activity: Phenylisoxazole carbaldehydes have been converted into isonicotinylhydrazone derivatives, which were evaluated for their activity against Mycobacterium tuberculosis. researchgate.net This class of compounds is inspired by the frontline anti-tuberculosis drug isoniazid. Several of these derivatives exhibited moderate bioactivity against the H37Rv sensitive strain. researchgate.net

Antimicrobial Activity: Schiff bases and chalcones derived from isoxazole aldehydes have been screened for broad antimicrobial activity. researchgate.net The introduction of different aromatic and heterocyclic moieties through condensation reactions at the aldehyde position has led to the discovery of compounds with inhibitory effects against various strains of bacteria. tsijournals.com

Anticancer and Antiplasmodial Activities: Pyridine-based chalcones and their subsequent pyrazoline derivatives, originating from related aldehyde precursors, have been evaluated by the National Cancer Institute (NCI) against numerous human cancer cell lines, with some showing high antiproliferative activity. nih.gov Furthermore, the chalcone derivatives displayed notable activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov

The table below summarizes the biological activities of selected derivatives synthesized from phenylisoxazole carbaldehydes, demonstrating the scaffold's potential in drug discovery.

| Derivative Class | Specific Compound Example | Target Organism/Cell Line | Activity Measurement | Result | Reference |

| Isonicotinylhydrazone | 5-(4'-methoxyphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone | Mycobacterium tuberculosis H37Rv | MIC | 0.34 µM | researchgate.net |

| Isonicotinylhydrazone | 5-(4'-methylphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone | Mycobacterium tuberculosis H37Rv | MIC | 0.34 µM | researchgate.net |

| Isonicotinylhydrazone | 3-(2'-fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone | Mycobacterium tuberculosis H37Rv | MIC | 0.41 µM | researchgate.net |

| Chalcone | (E)-1-(4-chlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one | Staphylococcus aureus (MRSA) | MIC | 2 µg/mL | nih.gov |

| Pyrazoline | N-phenyl pyrazoline derivative from 4-chlorophenyl chalcone | Leukemia Cancer Cell Line (K-562) | GI₅₀ | 0.38 µM | nih.gov |

| Pyrazoline | N-phenyl pyrazoline derivative from 4-fluorophenyl chalcone | Non-Small Cell Lung Cancer (NCI-H522) | GI₅₀ | 0.45 µM | nih.gov |

This table is representative of activities found for derivatives of the phenylisoxazole carbaldehyde class.

Design and Synthesis of Derivatives with Potential Biological Activities

Antimicrobial Agents

Derivatives of this compound have demonstrated notable efficacy against a range of microbial pathogens. The aldehyde functionality is a key starting point for the synthesis of various bioactive molecules, including Schiff bases and thiosemicarbazones.

Schiff Bases: The condensation of this compound with various primary amines yields Schiff bases (imines). These compounds have been a subject of interest in the search for new antimicrobial agents due to their diverse biological activities. medcraveonline.comnih.govpensoft.net The antimicrobial activity of these Schiff bases is often attributed to the azomethine group (-C=N-), which can interfere with microbial cell processes.

Thiosemicarbazones: Thiosemicarbazones are synthesized by reacting an aldehyde with a thiosemicarbazide. Derivatives of this compound in this class have been investigated for their antibacterial and antifungal properties. oaji.netnih.govmdpi.comnih.govasianpubs.org The presence of the sulfur atom and the hydrazone linkage in these molecules is often crucial for their biological activity.

Table 1: Antimicrobial Activity of this compound Derivatives

| Derivative Type | Target Organisms | Key Findings |

|---|---|---|

| Schiff Bases | Gram-positive and Gram-negative bacteria, Fungi | Exhibit varying degrees of inhibitory effects on the growth of tested microbial species. medcraveonline.comnih.govpensoft.net |

| Thiosemicarbazones | Bacteria and Fungi | Recognized as potent antimicrobial agents against human pathogenic bacteria and fungi. oaji.netnih.govmdpi.comnih.govasianpubs.org |

Antiviral Agents

The this compound scaffold has been utilized in the development of novel antiviral agents. While direct derivatization of the aldehyde is a primary synthetic route, related isoxazole structures have also shown significant antiviral potential.

Hydrazone Derivatives: Hydrazones synthesized from this compound are a class of compounds that have been evaluated for their antiviral activities. The antiviral bioassays of some isoxazole-amide derivatives containing an acylhydrazone moiety have indicated that certain compounds exhibit significant in vivo antiviral activities against plant viruses like the tobacco mosaic virus (TMV). univ-setif.dzmdpi.com

Chalcones: Chalcones, which can be synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone, are another important class of compounds with antiviral properties. nih.govarabjchem.org Chalcone derivatives containing a 4-thioquinazoline moiety have demonstrated moderate to good anti-TMV activity. nih.gov While not directly synthesized from this compound in the cited studies, the synthetic principle allows for its use as a starting material.

Table 2: Antiviral Activity of Isoxazole Derivatives

| Derivative Type | Target Virus | Key Findings |

|---|---|---|

| Isoxazole-amide Acylhydrazones | Tobacco Mosaic Virus (TMV) | Some derivatives showed better in vivo antiviral activities against TMV than the commercial agent Ningnanmycin. univ-setif.dz |

| Pyrazole-hydrazones | Tobacco Mosaic Virus (TMV) | Most of the title compounds exhibited good antiviral activity against TMV in vivo. medcraveonline.comnih.gov |

| Chalcones | Tobacco Mosaic Virus (TMV) | Chalcone derivatives containing benzoxazole (B165842) showed potential to become antiviral agents. arabjchem.org |

Anticancer Agents

The quest for novel anticancer therapeutics has led to the exploration of various derivatives of this compound. Hydrazones and thiosemicarbazones are among the most promising classes of compounds derived from this scaffold.

Hydrazone Derivatives: The reaction of this compound with different hydrazides leads to the formation of hydrazones. These compounds have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. nih.govresearchgate.netnih.gov For instance, certain hydrazide-hydrazone derivatives have shown potent activity against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov

Thiosemicarbazone Derivatives: Thiosemicarbazones prepared from this compound have demonstrated significant anticancer activity. arabjchem.orgjapsonline.commdpi.com These compounds are known to exert their cytotoxic effects through various mechanisms, including the inhibition of ribonucleotide reductase and the induction of apoptosis.

Table 3: Anticancer Activity of this compound Derivatives

| Derivative Type | Cancer Cell Lines | Key Findings |

|---|---|---|

| Hydrazones | PC-3, MCF-7, HT-29 | Some derivatives showed potent anticancer activities. nih.govresearchgate.net |

| Thiosemicarbazones | Various human tumor cell lines | Have shown remarkable anticancer effects, with some outperforming reference drugs. arabjchem.orgmdpi.com |

Anti-inflammatory Agents

Derivatives of this compound have been investigated for their anti-inflammatory properties. The isoxazole nucleus is a key feature in several known anti-inflammatory drugs, which has spurred interest in synthesizing new derivatives from this scaffold. nih.gov

Research has shown that certain isoxazole derivatives possess strong anti-inflammatory activities. nih.govresearchgate.net For example, some chalcone-based isoxazole derivatives have been synthesized and tested for their anti-inflammatory activity by evaluating their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, showing moderate activity. rasayanjournal.co.in

Table 4: Anti-inflammatory Activity of Isoxazole Derivatives

| Derivative Type | In Vivo/In Vitro Model | Key Findings |

|---|---|---|

| Chalcone-based Isoxazoles | COX and LOX inhibition | Moderately active when compared to the standard drug diclofenac. rasayanjournal.co.in |

| Isoxazole derivatives | Carrageenan-induced rat paw edema | Some derivatives showed significant inhibition of edema. nih.gov |

Enzyme Modulators (e.g., COX-2 Inhibitors, Lipoxygenases, Acetylcholinesterases)

The 3-methyl-5-phenyl-4-isoxazole scaffold is a key component of several enzyme modulators, highlighting its importance in drug design.

COX-2 Inhibitors: The 3,4-diarylisoxazole moiety is a well-known pharmacophore for selective COX-2 inhibition. A prominent example is Valdecoxib, chemically known as 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. nih.gov This structural motif allows for effective interaction with the COX-2 active site. The synthesis of such compounds can be achieved through various methodologies, often involving the construction of the isoxazole ring with pre-functionalized aryl groups. nih.govrsc.orgmdpi.comnih.govresearchgate.net

Lipoxygenase Inhibitors: Derivatives of isoxazole have been investigated for their ability to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Certain 3,5-disubstituted isoxazole compounds have shown inhibitory effects on 5-LOX. nih.gov

Acetylcholinesterase Inhibitors: Isoxazole-based compounds have also been explored as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. A series of indole-isoxazole carbohydrazides were designed and synthesized, with some compounds exhibiting potent AChE inhibitory activity. researchgate.netnih.govnih.gov

Table 5: Enzyme Modulatory Activity of Isoxazole Derivatives

| Enzyme Target | Derivative Class | Key Findings |

|---|---|---|

| COX-2 | 3,4-Diarylisoxazoles (e.g., Valdecoxib) | Exhibit high selectivity and potency for COX-2 inhibition. nih.govnih.gov |

| 5-Lipoxygenase | 3,5-Disubstituted Isoxazoles | Some derivatives show concentration-dependent inhibition of 5-LOX. nih.gov |

| Acetylcholinesterase | Indole-isoxazole carbohydrazides | Certain derivatives displayed potent and selective AChE inhibitory activity. researchgate.netnih.gov |

Ion Channel Modulators (e.g., T-Type Calcium Channel Blockers)

While specific derivatives of this compound as T-type calcium channel blockers are not extensively documented in the reviewed literature, the broader class of isoxazole-containing compounds has been associated with ion channel modulation. For instance, Zonisamide, an antiepileptic drug, contains an isoxazole ring (specifically a benzisoxazole) and is known to block T-type calcium channels. nih.gov This suggests the potential for designing novel T-type calcium channel blockers based on the 3-methyl-5-phenyl-isoxazole scaffold.

Structure-Activity Relationship (SAR) Studies of Isoxazole Derivatives

The biological activity of derivatives of this compound is significantly influenced by the nature and position of substituents on the phenyl rings and the type of functional group derived from the aldehyde.

For antiviral activity , SAR studies on isoxazole-amide derivatives containing an acylhydrazone moiety have revealed that the type and position of substituents on the phenyl ring (R1) and the nature of the substituent R2 have a crucial impact on the antiviral efficacy against TMV. univ-setif.dz

In the context of anticancer activity , the structural variations in isoxazole derivatives play a critical role in their cytotoxicity. For isoxazole compounds, the presence of ortho-substituted groups has been shown to enhance cytotoxic activity against certain cancer cell lines. nih.gov

The anti-inflammatory properties of isoxazole derivatives are also dictated by their substitution patterns. For COX-2 inhibitors like Valdecoxib, the phenylsulfonamide group at the para-position is known to be essential for effective binding to the COX-2 side pocket. nih.gov

For acetylcholinesterase inhibition by indole-isoxazole carbohydrazides, SAR studies indicated that electron-donating groups, such as a methoxy (B1213986) group at the meta position of the benzylidene moiety, resulted in the most effective inhibition. researchgate.netnih.gov Conversely, electron-withdrawing groups on the same ring led to a loss of potency. researchgate.netnih.gov

Development of Multi-Targeted Therapies

The isoxazole nucleus is a cornerstone in the design of multi-targeted therapies, a modern approach in drug discovery that aims to address complex diseases by modulating multiple biological targets simultaneously. rsc.orgnih.govresearchgate.net The structural rigidity and electronic properties of the isoxazole ring allow it to serve as a versatile scaffold for the synthesis of compounds with diverse pharmacological profiles. researchgate.net While research specifically detailing the use of this compound in multi-target drug development is emerging, the broader class of isoxazole derivatives has shown significant promise in this area.

The general strategy involves the chemical modification of the isoxazole core to incorporate pharmacophores that can interact with different biological targets. researchgate.net For instance, isoxazole derivatives have been explored for their potential to concurrently inhibit enzymes and receptors implicated in neurodegenerative disorders, cancer, and infectious diseases. nih.govresearchgate.net The aldehyde functional group at the 4-position of the this compound scaffold is a key reactive handle for such modifications, enabling the attachment of various side chains and heterocyclic moieties to achieve the desired polypharmacology.

Table 1: Examples of Multi-Targeted Drug Scaffolds Incorporating Heterocyclic Moieties

| Scaffold Class | Therapeutic Area | Potential Targets |

| Isoxazole Derivatives | Neurodegenerative Diseases | Cholinesterases, Monoamine Oxidase |

| Isoxazole Derivatives | Oncology | Kinases, Topoisomerases |

| Isoxazole Derivatives | Infectious Diseases | Bacterial and Fungal Enzymes |

This table presents generalized data on the applications of the broader isoxazole scaffold in multi-target drug discovery.

Applications in Agrochemicals

The isoxazole moiety is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. dntb.gov.ua The this compound scaffold is a valuable precursor for the synthesis of novel pesticides and herbicides due to the significant biological activity exhibited by many isoxazole derivatives. nih.gov

Isoxazole derivatives have been successfully developed as potent insecticides and fungicides. google.comscientifictemper.com The synthetic accessibility of the this compound core allows for the systematic modification of its structure to optimize pesticidal activity and spectrum. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build more complex molecules with enhanced biological efficacy. Research has shown that certain 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, which can be synthesized from aromatic aldehydes, exhibit larvicidal activity. mdpi.com

The isoxazole ring is a key component of several commercial herbicides. nih.gov The development of new herbicidal agents often involves the exploration of novel isoxazole-containing structures. Derivatives of this compound are promising candidates in this field. For example, a series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides have been synthesized and shown to possess moderate to good herbicidal activities. nih.gov

Table 2: Herbicidal Activity of Isoxazole Derivatives

| Compound Class | Target Weeds | Mechanism of Action (Proposed) |

| 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides | Barnyard Grass, Rape | Inhibition of Photosystem II |

| 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazoles | Grass and Broadleaf Weeds | Inhibition of Very-Long-Chain Fatty Acid Synthesis |

This table provides examples of herbicidal activities observed in compounds containing an isoxazole core structure.

Utility in Materials Science and Functional Materials

The unique photophysical properties of many heterocyclic compounds make them attractive for applications in materials science. The this compound scaffold offers a platform for the development of novel fluorescent probes, dyes, and other functional materials.

Fluorescent probes are indispensable tools for visualizing biological processes in real-time. nih.govnih.gov The isoxazole core can be incorporated into fluorescent molecules, and the aldehyde group of this compound provides a convenient point for chemical modification to create probes with specific sensing capabilities. nih.gov The synthesis of 3,5-diaryl-4-fluoroisoxazoles has been shown to yield compounds with fluorescent properties. nih.gov Furthermore, the reaction of aromatic aldehydes to form 3-methyl-4-arylmethylene isoxazole-5(4H)-ones can lead to fluorescent compounds. mdpi.com These findings suggest that derivatives of this compound could be developed into novel fluorophores for bioimaging applications.

Table 3: Photophysical Properties of Selected Isoxazole Derivatives

| Compound Class | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |

| 10-substituted anthracen-9-yl-isoxazoles | ~400 | Varies with substitution | Generally good |

| 3,5-diaryl-4-fluoroisoxazoles | UV range | Varies with substitution | Moderate |

Data presented is for isoxazole derivatives with fluorescent properties and not specifically for derivatives of this compound. nih.gov

The extended π-conjugation system present in many isoxazole derivatives imparts them with chromophoric properties, making them suitable for use as dyes. The aldehyde functionality of this compound can be utilized in condensation reactions, such as the Knoevenagel condensation, to synthesize styryl-type dyes and other chromophores. While specific research on dyes derived directly from this compound is limited, the general class of isoxazoles has been investigated for their potential in dye chemistry. The synthesis of new azo dyes from heterocyclic precursors is an active area of research. researchgate.net

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to construct a detailed article on the applications of This compound in high-temperature lubricants, electric insulating oils, and as a precursor for polyisoxazoles in semiconductor applications.

While the broader class of isoxazole derivatives has been noted for its potential in various industrial applications, including as components in electrical insulating oils and high-temperature lubricants, specific research findings, performance data, and detailed synthetic utility focusing on this compound for these purposes are not presently available in the public domain. sigmaaldrich.com Similarly, though polyisoxazoles are recognized as a class of polymers with potential semiconductor properties, the use of this compound as a monomer for such applications is not documented in the reviewed sources. sigmaaldrich.com

Therefore, to maintain scientific accuracy and adhere strictly to the requested focus on "this compound," it is not possible to generate the article with the specified outline and content inclusions. The available information is of a general nature for the isoxazole class of compounds and does not provide the specific research findings required for a thorough and informative article on this particular chemical compound.

Future Perspectives and Emerging Research Directions

Development of Highly Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of isoxazole (B147169) derivatives often involves multi-step procedures with harsh reaction conditions and the use of hazardous solvents. The future of synthesizing compounds like 3-methyl-5-phenyl-4-isoxazolecarbaldehyde lies in the adoption of green and sustainable chemistry principles. nih.govpreprints.org Key areas of development include:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool for accelerating organic reactions. nih.govpreprints.org Ultrasound irradiation can enhance reaction rates, improve yields, and reduce energy consumption in the synthesis of isoxazole scaffolds. nih.govpreprints.org This methodology offers a greener alternative to conventional heating methods.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. nih.govpreprints.org The development of novel MCRs for the one-pot synthesis of highly substituted isoxazoles from simple precursors is a significant area of interest.

Green Solvents and Catalysts: The use of environmentally benign solvents like water and recyclable catalysts is a growing trend. nih.govpreprints.org Research into developing robust catalytic systems that can operate in aqueous media or under solvent-free conditions will be crucial for the sustainable production of isoxazole derivatives.

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond traditional cycloaddition reactions, researchers are exploring innovative pathways to construct the isoxazole ring and functionalize it in novel ways. This includes:

Hypervalent Iodine Catalysis: Hypervalent iodine(III) species have been shown to efficiently catalyze the intramolecular oxidative cycloaddition of aldoximes to form polycyclic isoxazole derivatives. mdpi.comnih.gov This approach offers a metal-free alternative for the synthesis of complex isoxazole-containing structures.

Metal-Free Cycloadditions: While metal-catalyzed reactions, particularly copper(I)-catalyzed azide-alkyne cycloadditions, are prevalent in isoxazole synthesis, there is a growing emphasis on developing metal-free alternatives to avoid issues of toxicity and cost. rsc.orgnih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, better reaction control, and easier scalability. nih.gov The application of flow chemistry to the synthesis of isoxazoles can lead to more efficient and reproducible production methods.

Integration of Artificial Intelligence and Machine Learning for De Novo Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and materials science. nih.govmednexus.orgnih.govfrontiersin.orgspringernature.com For isoxazole derivatives like this compound, these technologies offer exciting possibilities:

Generative Models for Novel Structures: AI algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast libraries of known molecules to generate novel isoxazole derivatives with desired physicochemical and biological properties. nih.govfrontiersin.org This de novo design approach can accelerate the discovery of new drug candidates and functional materials.

Predictive Modeling: Machine learning models can be developed to predict the biological activity, toxicity, and pharmacokinetic properties of isoxazole compounds, allowing for the prioritization of synthetic targets and reducing the need for extensive experimental screening. mednexus.org

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The use of advanced in situ spectroscopic techniques will play a pivotal role in elucidating the intricate details of isoxazole formation and reactivity. irma-international.org Techniques such as:

In Situ NMR and IR Spectroscopy: These methods allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the determination of reaction kinetics. irma-international.org

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into reaction pathways, transition states, and the role of catalysts, complementing experimental studies. rsc.org

Expanded Exploration of the Isoxazole Scaffold in Under-Investigated Biological Pathways

The isoxazole ring is a well-established pharmacophore found in numerous approved drugs. nih.govespublisher.comresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net While its role in areas like cancer, inflammation, and infectious diseases is well-documented, there is significant potential for isoxazole derivatives in less explored biological pathways. nih.govespublisher.comnih.govmdpi.com Future research will likely focus on:

Targeting Novel Protein Classes: Screening libraries of isoxazole compounds against emerging therapeutic targets, such as those involved in neurodegenerative diseases and metabolic disorders.

Modulating Complex Biological Systems: Investigating the potential of isoxazole derivatives to act as modulators of protein-protein interactions or as probes for chemical biology.

Potential in Supramolecular Chemistry and Nano-Applications

The unique electronic and structural features of the isoxazole ring make it an attractive building block for supramolecular assemblies and nanomaterials. Future directions in this area include:

Self-Assembling Systems: Designing isoxazole-containing molecules that can self-assemble into well-defined supramolecular structures, such as gels, liquid crystals, or molecular cages, with potential applications in sensing and materials science.

Nano-Delivery Systems: The incorporation of isoxazole derivatives into nano-emulgels and other nanoparticle-based systems can enhance their solubility, bioavailability, and targeted delivery for therapeutic applications. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-methyl-5-phenyl-4-isoxazolecarbaldehyde?

- Methodology : The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of 3-methyl-5-phenyl-4-isoxazole derivatives using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperature (0–5°C). Post-reaction, the product is isolated via neutralization with aqueous sodium acetate and purified by recrystallization from ethanol .

- Key Considerations : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1). Optimize stoichiometry to avoid over-formylation, which may lead to byproducts like geminal di-aldehydes.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- FT-IR : Confirm the aldehyde C=O stretch at ~1700 cm⁻¹ and isoxazole ring vibrations at 1550–1600 cm⁻¹.

- ¹H/¹³C NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Isoxazole protons (C3-CH₃ and C5-phenyl) show distinct splitting patterns (e.g., C3-CH₃ as a singlet at δ 2.4 ppm) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or crystallinity, particularly for polymorphic forms .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aldehyde group in this compound?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient nature of the aldehyde group, which is influenced by conjugation with the isoxazole ring. Frontier Molecular Orbital (FMO) analysis predicts susceptibility to nucleophilic attack (e.g., in Schiff base formation) .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with hydrazines or amines) to refine models.

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies involving this compound?

- Case Example : Conflicting bioactivity data (e.g., antimicrobial vs. inactive results) may arise from divergent assay conditions (e.g., solvent polarity affecting solubility).

- Resolution :

- Standardize assays using DMSO as a co-solvent (≤1% v/v) to ensure compound solubility.

- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables .

Q. How can the aldehyde functionality be selectively functionalized without disrupting the isoxazole ring?

- Methodology :

- Schiff Base Formation : React with primary amines (e.g., aniline) in ethanol under reflux, using molecular sieves to absorb water and drive the equilibrium.

- Reductive Amination : Use sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 to stabilize the imine intermediate .

- Monitoring : Track aldehyde consumption via ¹H NMR (disappearance of δ 9.8–10.2 ppm signal).

Safety and Handling

Q. What are the critical storage and handling protocols for this compound?

- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Desiccate to avoid hydration of the aldehyde group .

- Safety Measures : Use nitrile gloves and fume hoods during handling. In case of skin contact, rinse immediately with 10% ethanol-water solution to neutralize reactive intermediates .

Data Reproducibility

Q. Why might synthetic yields vary significantly between laboratories for this compound?

- Factors :

- Moisture Sensitivity : Trace water in DMF/POCl₃ can hydrolyze intermediates; pre-dry reagents over molecular sieves.

- Temperature Control : Exothermic formylation requires precise cooling (0–5°C); deviations >5°C promote side reactions .

- Mitigation : Report detailed reaction conditions (e.g., cooling rate, stirring efficiency) in supplementary data.

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Assays :

- Antimicrobial : Broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

- Controls : Include parent compound (without aldehyde) to isolate the contribution of functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.